2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
Overview
Description
2-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a compound that falls within the category of fluorinated amino acids. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including medicinal chemistry and peptide synthesis. The presence of fluorine atoms can greatly influence the biological activity and metabolic stability of these molecules.
Synthesis Analysis
The synthesis of fluorinated amino acids often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring of the amino acid precursors. For instance, the synthesis of amino-3-fluorophenyl boronic acid, a related compound, is achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline, another fluorinated amino acid, involves a Mitsunobu reaction with perfluoro-tert-butanol . These methods could potentially be adapted for the synthesis of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly affect the molecule's conformation and reactivity. For example, the X-ray crystal structure of 4-amino-3-fluorophenylboronic acid reveals a low pKa value when acetylated, which is important for its attachment to polymers . The stereochemistry of fluorinated amino acids is also crucial, as seen in the stereoselective preparation of various 2-fluoro and 2,2-difluoro-3-amino carboxylic acid derivatives .
Chemical Reactions Analysis
Fluorinated amino acids can participate in a variety of chemical reactions. Boronic acid derivatives, for instance, are known for their role in Suzuki cross-coupling reactions and other synthetic applications . The introduction of fluorine atoms can also influence the reactivity of the amino acid, as seen in the use of (diethylamino)sulfur trifluoride (DAST) for the fluorination of amino carboxylic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amino acids are distinct due to the high electronegativity and small size of fluorine atoms. These properties include altered acidity and basicity, increased lipophilicity, and enhanced metabolic stability. The presence of fluorine can also affect the compound's spectroscopic properties, as demonstrated by the sensitive detection of peptides containing perfluoro-tert-butyl 4-hydroxyproline by 19F NMR . The circular dichroism (CD) spectra of β-hexapeptides synthesized from fluoro-β-amino acid residues provide valuable structural data .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve a variety of chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Pharmaceutical Industry
- Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods of Application : The synthesis of these drugs involves various chemical reactions . For example, the free amine was transformed into pexidartinib 8 by reducing amination .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
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Crystallography
- Summary of Application : The compound 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure is orthorhombic, Pbca (no. 61), with a = 12.5254 (4) Å, b = 12.6845 (5) Å, c = 24.1490 (11) Å, V = 3836.8 (3) ų, Z = 8, Rgt(F) = 0.0485, wRref(F²) = 0.1343, T = 293 K .
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Organic Synthesis
- Summary of Application : 4-(Trifluoromethyl)phenylboronic acid is used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
- Methods of Application : These reactions are commonly used in organic synthesis for the formation of carbon-carbon bonds .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reactants and conditions used .
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Pharmaceutical Research
- Summary of Application : Indole derivatives, which can be synthesized from compounds like 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, possess various biological activities .
- Methods of Application : These compounds are synthesized through various chemical reactions and tested for their biological activities .
- Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Agrochemical Research
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the synthesis of some herbicides and insecticides .
- Methods of Application : These compounds are synthesized through various chemical reactions and tested for their effectiveness as herbicides and insecticides .
- Results or Outcomes : The outcomes of these applications are highly dependent on the specific compounds and conditions used .
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Crystallography
- Summary of Application : The compound 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction .
- Results or Outcomes : The crystal structure is orthorhombic, Pbca (no. 61), with a = 12.5254 (4) Å, b = 12.6845 (5) Å, c = 24.1490 (11) Å, V = 3836.8 (3) ų, Z = 8, Rgt(F) = 0.0485, wRref(F²) = 0.1343, T = 293 K .
-
Organic Synthesis
- Summary of Application : 4-(Trifluoromethyl)phenylboronic acid is used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
- Methods of Application : These reactions are commonly used in organic synthesis for the formation of carbon-carbon bonds .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reactants and conditions used .
-
Pharmaceutical Research
- Summary of Application : Indole derivatives, which can be synthesized from compounds like 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid, possess various biological activities .
- Methods of Application : These compounds are synthesized through various chemical reactions and tested for their biological activities .
- Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Agrochemical Research
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the synthesis of some herbicides and insecticides .
- Methods of Application : These compounds are synthesized through various chemical reactions and tested for their effectiveness as herbicides and insecticides .
- Results or Outcomes : The outcomes of these applications are highly dependent on the specific compounds and conditions used .
properties
IUPAC Name |
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTZLRBOGCVOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409314 | |
Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
CAS RN |
439587-15-2 | |
Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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